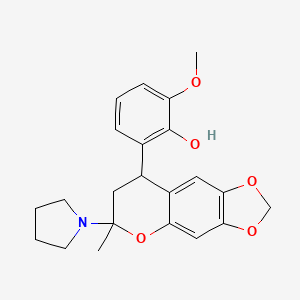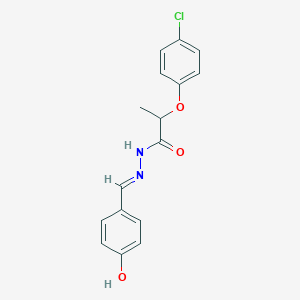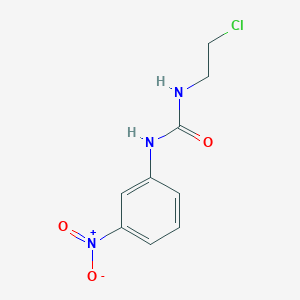![molecular formula C14H13ClN2O2 B11994912 N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methyl-3-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are usually alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Scientific Research Applications
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It has shown promise in preliminary studies as a potential drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenyl group may interact with certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-(1-(2-chlorophenyl)ethylidene)-2,5-dimethyl-3-furohydrazide: This compound has a similar structure but with an additional methyl group on the furohydrazide moiety.
N’-(1-(4-chlorophenyl)ethylidene)-2-methyl-3-furohydrazide: This compound has the chlorophenyl group in a different position, which can affect its reactivity and interactions with molecular targets.
The uniqueness of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(11-5-3-4-6-13(11)15)16-17-14(18)12-7-8-19-10(12)2/h3-8H,1-2H3,(H,17,18)/b16-9+ |
InChI Key |
HKIIDOAELHLHLG-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)


![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)

